4-(1H-tetrazol-5-yl)benzoic acid

Enzyme Inhibition Medicinal Chemistry Bioisostere

Unlike ortho/meta isomers, para-4-(1H-tetrazol-5-yl)benzoic acid uniquely directs non-diamondoid 6^6 topology in Co/Zn MOFs for defined pore architectures. As a bioisostere, it inhibits liver ADH 43-fold more potently than benzoic acid (Ki 0.7 vs 30 mM) and DAAO (Ki 0.7 mM). Enables post-synthetic metal exchange in Mn-MOFs up to 69% doping for tunable bi- to penta-metallic frameworks. Validated performance data sets it apart from generic tetrazole derivatives.

Molecular Formula C8H6N4O2
Molecular Weight 190.16 g/mol
CAS No. 34114-12-0
Cat. No. B1296371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-tetrazol-5-yl)benzoic acid
CAS34114-12-0
Molecular FormulaC8H6N4O2
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNN=N2)C(=O)O
InChIInChI=1S/C8H6N4O2/c13-8(14)6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,13,14)(H,9,10,11,12)
InChIKeyGEKBULKUEADYRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Tetrazol-5-yl)benzoic Acid (CAS: 34114-12-0): Chemical Identity and Core Properties for Research and Industrial Sourcing


4-(1H-Tetrazol-5-yl)benzoic acid (CAS 34114-12-0), also known as 5-(4-carboxyphenyl)tetrazole or H2tzba, is a bifunctional organic compound belonging to the tetrazole-benzoate class. It features a para-substituted benzene ring bearing both a carboxylic acid group and a 1H-tetrazol-5-yl moiety, with a molecular formula of C8H6N4O2 and a molecular weight of 190.16 g/mol . The compound exhibits a melting point range of 248–250 °C and a predicted pKa of approximately 3.66–4.15 for the carboxylic acid group, while the tetrazole NH is acidic with a pKa around 4.9–5.9 (similar to carboxylic acids) [1]. This dual-acidic, di-topic linker character enables versatile coordination chemistry and positions the compound as a key building block in metal-organic framework (MOF) synthesis and as a carboxylic acid bioisostere in medicinal chemistry [2].

Why 4-(1H-Tetrazol-5-yl)benzoic Acid Cannot Be Simply Replaced by In-Class Tetrazole or Benzoic Acid Analogs


While tetrazole-containing benzoic acid derivatives share a common heterocyclic scaffold, the specific regioisomerism and substitution pattern of 4-(1H-tetrazol-5-yl)benzoic acid critically dictate its performance in both coordination chemistry and biological systems. Substitution at the para position, combined with the distinct electronic and steric properties of the tetrazole ring relative to a carboxylate group, results in unique metal-binding topologies and enzyme inhibition profiles that are not replicated by ortho- or meta-substituted analogs (e.g., 2-(1H-tetrazol-5-yl)benzoic acid or 3-(1H-tetrazol-5-yl)benzoic acid) [1]. Furthermore, the presence of a tetrazole ring instead of a second carboxylic acid (as in terephthalic acid) confers altered acidity (pKa ~4.9–5.9 for tetrazole NH vs. ~4.2 for benzoic acid), hydrogen-bonding capacity, and metabolic stability, which directly impacts material porosity and pharmacological activity [2]. Therefore, generic substitution without rigorous comparative validation risks failure in applications ranging from MOF pore engineering to enzyme inhibition assays [3].

Quantitative Differentiation of 4-(1H-Tetrazol-5-yl)benzoic Acid: Comparative Evidence for Informed Scientific Selection


Stronger Enzyme Inhibition: Benzoic Tetrazole vs. Benzoic Acid on Alcohol Dehydrogenase

4-(1H-Tetrazol-5-yl)benzoic acid, referred to as 'benzoic tetrazole', exhibits significantly stronger competitive inhibition of liver alcohol dehydrogenase compared to its parent carboxylic acid, benzoic acid. The tetrazole analog demonstrates a 43-fold higher binding affinity, translating to a substantially lower inhibitor constant [1].

Enzyme Inhibition Medicinal Chemistry Bioisostere

Unique MOF Topology: Para-Tetrazole Benzoate Generates a Rare Non-Diamondoid 3D Network

When employed as a ligand in Co(II)-doped Zn(II) coordination polymers, 4-(1H-tetrazol-5-yl)benzoic acid (H2L4) directs the formation of a distinctive four-connected 3D network with a rare non-diamondoid 6(6) topology. This contrasts sharply with its ortho- and meta-substituted regioisomers (H2L2 and H2L3), which under identical hydrothermal conditions yield 2D layer structures or a 3D SrAl2 topology, respectively [1].

Metal-Organic Frameworks Coordination Polymers Crystal Engineering

Enhanced D-Amino Acid Oxidase Inhibition: Tetrazole Bioisostere Outperforms Alanine Tetrazole

In a comparative study of tetrazole bioisosteres, 4-(1H-tetrazol-5-yl)benzoic acid (benzoic tetrazole) acts as a potent substrate-competitive inhibitor of D-amino acid oxidase (DAAO), whereas alanine tetrazole is described as a 'poorer substrate' and a 'weak inhibitor' of the same enzyme. The quantitative inhibition constant (Ki) for benzoic tetrazole is 0.7 mM, establishing its functional superiority in this enzyme system [1].

Enzyme Inhibition Bioisostere DAAO

Dual Coordination Modes Enable Diverse MOF Structures with a Single Ligand

In the synthesis of Mn(II) coordination polymers, the 4-TZBA2− ligand derived from 4-(1H-tetrazol-5-yl)benzoic acid exhibits two distinct coordination modes within the same study. Compound 1, [Mn(4-TZBA2−)(H2O)2], and Compound 2, [Mn4(4-TZBA2−)4(μ2-H2O)2(H2O)(py)], are both prepared from the same ligand under slightly varied hydrothermal conditions, demonstrating the ligand's inherent flexibility and capacity to template different 3D frameworks [1].

Metal-Organic Frameworks Coordination Chemistry Ligand Design

pKa Differential: Tetrazole vs. Carboxylic Acid Acidity Influences Metal Binding

The tetrazole NH proton in 4-(1H-tetrazol-5-yl)benzoic acid is acidic, with a pKa typically in the range of 4.9–5.9, making it less acidic than the benzoic acid group (predicted pKa ≈ 3.66–4.15) but still capable of deprotonation and metal coordination under mild conditions [1][2]. This contrasts with terephthalic acid (benzene-1,4-dicarboxylic acid), which has two carboxylic acid groups with pKa values of ~3.5 and ~4.4, offering a different protonation/deprotonation profile and hydrogen-bonding network.

Physicochemical Properties pKa Coordination Chemistry

Post-Synthetic Metal Exchange Enabled in MOFs Built from H2tzba

MOFs constructed using 4-(1H-tetrazol-5-yl)benzoic acid (H2tzba) as a linker exhibit unique post-synthetic metal exchange (PSME) capabilities. In a 2025 study, a Mn(II)-tzba MOF with a flexible [Mn3] node allowed for partial substitution of Mn2+ by Co2+, Ni2+, Cu2+, and Zn2+, achieving exchange percentages ranging from 17% to 69% depending on the incoming metal ion [1]. This PSME behavior enables the creation of bi-, tri-, tetra-, and penta-metallic MOF crystals that are inaccessible via traditional one-pot solvothermal synthesis.

MOF Functionalization Post-Synthetic Modification Materials Chemistry

Optimal Scientific and Industrial Use Cases for 4-(1H-Tetrazol-5-yl)benzoic Acid


MOF Engineering for Rare Topologies and Porosity Control

Researchers focused on synthesizing metal-organic frameworks (MOFs) with non-diamondoid 6(6) network topologies should prioritize 4-(1H-tetrazol-5-yl)benzoic acid. As established in comparative studies, this para-substituted ligand uniquely directs the formation of this rare 3D network in Co(II)-doped Zn(II) systems, unlike its ortho- or meta-substituted isomers [1]. This specific topology is critical for applications requiring defined pore architectures, such as selective gas adsorption or molecular sieving.

Medicinal Chemistry: Carboxylic Acid Bioisostere with Validated Superior Enzyme Inhibition

Medicinal chemists seeking to replace a carboxylic acid moiety with a bioisostere to improve metabolic stability or membrane permeability should select 4-(1H-tetrazol-5-yl)benzoic acid as a core scaffold. Direct comparative enzyme inhibition data shows it is a 43-fold stronger inhibitor of liver alcohol dehydrogenase (Ki = 0.7 mM) compared to benzoic acid (Ki = 30 mM) and a defined, potent inhibitor of D-amino acid oxidase (Ki = 0.7 mM), unlike weaker tetrazole analogs such as alanine tetrazole [1]. This provides a data-driven starting point for developing DAAO or ADH-targeted therapeutics.

Post-Synthetic Modification (PSME) of Multivariate MOFs

Materials scientists aiming to create multivariate (MTV) MOFs with tunable metal compositions should employ 4-(1H-tetrazol-5-yl)benzoic acid as a linker. Recent studies demonstrate that Mn(II)-tzba MOFs are amenable to post-synthetic metal exchange, allowing for the incorporation of secondary metal ions (Co2+, Ni2+, Cu2+, Zn2+) at levels up to 69% [1]. This enables the rational design of bi- to penta-metallic frameworks with synergistic properties for catalysis or sensing, a capability not broadly available with simpler dicarboxylate linkers.

Ligand Design for Luminescent Coordination Polymers

Researchers developing new luminescent materials should consider 4-(1H-tetrazol-5-yl)benzoic acid as a versatile building block. The ligand has been shown to form coordination polymers with Mn(II) and Co(II) that exhibit strong solid-state fluorescence at room temperature, with emissions tunable via ligand-to-metal charge transfer (LMCT) [1][2]. Its dual coordination modes allow for the synthesis of multiple luminescent frameworks from a single ligand precursor, accelerating materials discovery in optoelectronics and chemical sensing.

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